![molecular formula C24H23N3O4S2 B3412555 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 933026-01-8](/img/structure/B3412555.png)
2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
Overview
Description
“2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide” is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These compounds are known to be inhibitors of mrgx2 . They are used for treating diseases, disorders, or conditions associated with mrgx2 .
Chemical Reactions Analysis
The chemical properties of these compounds can be modified more widely and more easily through simple substitution changes . This, together with recent developments in their synthesis, now places them at the forefront of developing applications in functional materials .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, such as the one , have been reported to exhibit a wide range of biological activities . These include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and modulation of KATP channels and AMPA receptors .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .
Biochemical Pathways
Compounds with a similar structure have been reported to inhibit the hcv polymerase , suggesting that they may interfere with the replication of the hepatitis C virus.
Result of Action
Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold , it is likely that this compound could have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-2-31-21-14-8-6-12-19(21)25-23(28)17-32-24-26-33(29,30)22-15-9-7-13-20(22)27(24)16-18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNPEKRTNKEJMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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